

# Toxicological Profile of Melengestrol Acetate in Aquatic Invertebrates: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Melengestrol

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This technical guide provides a comprehensive overview of the toxicological effects of **melengestrol** acetate (MGA), a synthetic progestin, on various aquatic invertebrate species. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support environmental risk assessments and further research into the ecotoxicology of synthetic hormones.

## Quantitative Toxicity Data

The following tables summarize the key toxicity endpoints for **melengestrol** acetate exposure in several freshwater benthic invertebrate species. The data is primarily derived from a key study assessing the impact of this pharmaceutical in both aqueous and sediment exposures.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

Table 1: Acute Aqueous Toxicity of **Melengestrol** Acetate to a Freshwater Mussel

Species	Life Stage	Duration	Endpoint	Value (mg/L)
Lampsilis siliquoidea (Freshwater Mussel)	Glochidia	48 hours	EC50 (viability)	4

Table 2: Chronic Sediment Toxicity of **Melengestrol** Acetate to Benthic Invertebrates

Species	Duration	Endpoint	NOEC (mg/kg)	LOEC (mg/kg)	Chronic Value (ChV) (mg/kg)
Hyaella azteca (Amphipod)	42 days	Survival, Growth, Reproduction	< 37	37	-
Hexagenia spp. (Mayfly)	42 days	Growth	12	37	21
Lampsilis siliquoidea (Freshwater Mussel)	28 days	Survival, Burial Ability	-	-	Inconclusive

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration; ChV: Chronic Value (Geometric Mean of NOEC and LOEC). The chronic test with juvenile *L. siliquoidea* was deemed inconclusive due to high mortality in the control groups.[\[3\]](#)

## Detailed Experimental Protocols

The methodologies outlined below are based on the procedures described in Gilroy et al. (2020) and are supplemented with standard protocols from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for aquatic invertebrate toxicity testing.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Acute Aqueous Toxicity Test with *Lampsilis siliquoidea* Glochidia (48-hour)

Objective: To determine the acute toxicity of waterborne MGA to the larval stage (glochidia) of the freshwater mussel *Lampsilis siliquoidea*.

Test Organisms: Glochidia are obtained from gravid female mussels. Viability is assessed prior to testing, with only healthy, viable glochidia used.

**Test Design:**

- **Test Solutions:** A series of nominal MGA concentrations are prepared in a suitable culture water. A negative control (culture water only) and a solvent control (if a solvent is used to dissolve MGA) are included.
- **Test Chambers:** Tests are conducted in glass beakers or multi-well plates.
- **Exposure:** A specific number of viable glochidia are introduced into each test chamber containing the test solution.
- **Test Conditions:** The test is conducted for 48 hours under controlled temperature and light conditions, typically static (no renewal of test solution).
- **Endpoint Assessment:** After 48 hours, the viability of the glochidia is assessed. A common method involves adding a salt solution (e.g., KCl) to stimulate valve closure in living individuals. The number of viable (closed) and non-viable (open) glochidia are counted.
- **Data Analysis:** The concentration-response data is used to calculate the 48-hour Median Effective Concentration (EC50) for viability.

## **Chronic Sediment Toxicity Test with *Hyalella azteca* and *Hexagenia* spp. (42-day)**

**Objective:** To determine the chronic toxicity of sediment-associated MGA on the survival, growth, and (for *H. azteca*) reproduction of the amphipod *Hyalella azteca* and the mayfly *Hexagenia* spp.

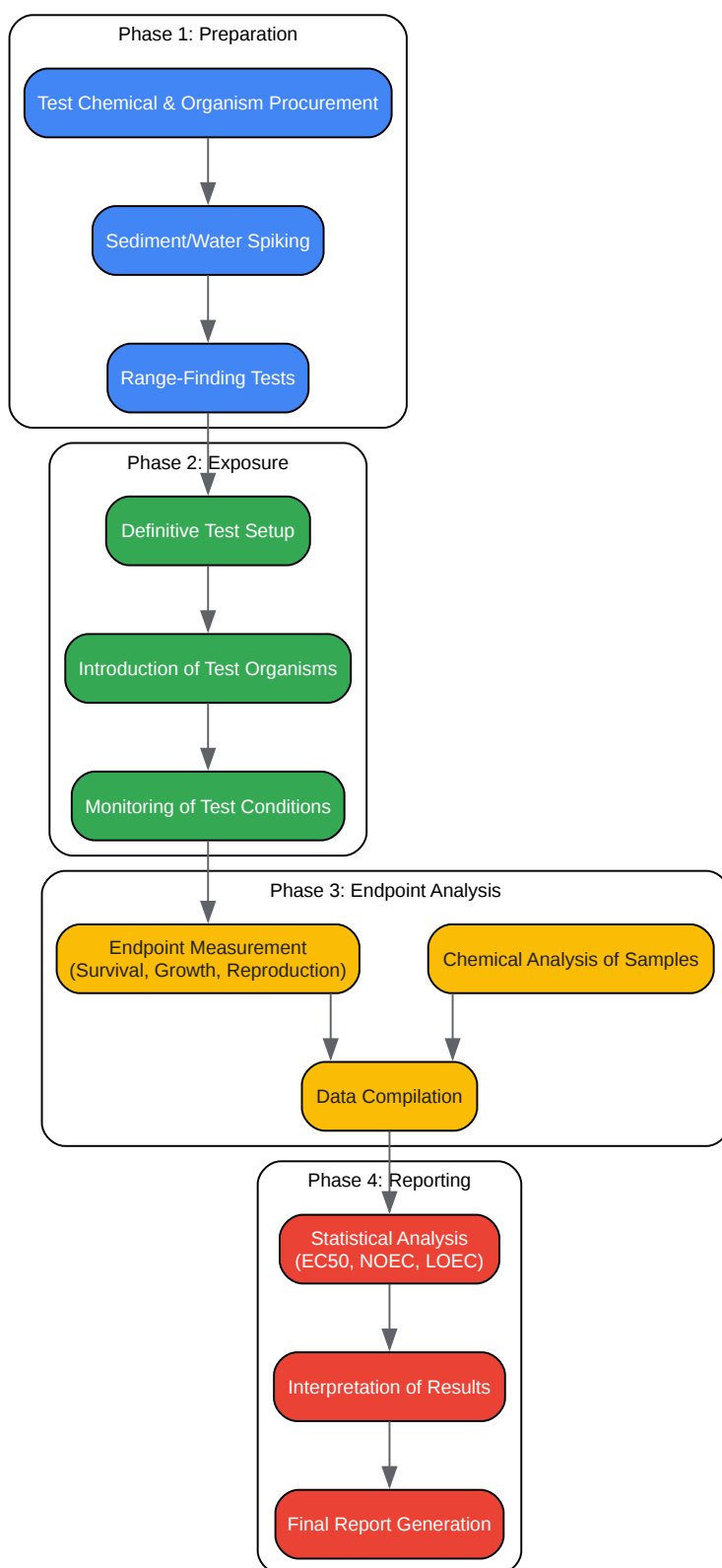
**Test System:**

- **Sediment Preparation:** Clean, formulated sediment is spiked with a range of MGA concentrations. A negative control and a solvent control sediment are also prepared. The sediment is allowed to equilibrate before the introduction of test organisms.
- **Test Chambers:** Glass beakers containing a layer of the prepared sediment and overlying water are used as test chambers.

- Test Organisms: Juvenile *H. azteca* and early-instar *Hexagenia* spp. nymphs are used.
- Exposure: A predetermined number of organisms are added to each test chamber.
- Test Conditions: The test is conducted for 42 days under controlled temperature, light, and aeration conditions. The overlying water is partially renewed periodically. Organisms are fed a standard diet at regular intervals.
- Endpoint Assessment:
  - Survival: The number of surviving organisms is counted at the end of the exposure period.
  - Growth: Surviving organisms are dried and weighed to determine individual dry weight.
  - Reproduction (*H. azteca*): The number of offspring produced per female is counted. The sex ratio of surviving adults may also be determined.
- Data Analysis: Statistical analysis is performed to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for each endpoint. The Chronic Value (ChV) is then calculated as the geometric mean of the NOEC and LOEC.

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow for Aquatic Invertebrate Toxicity Testing

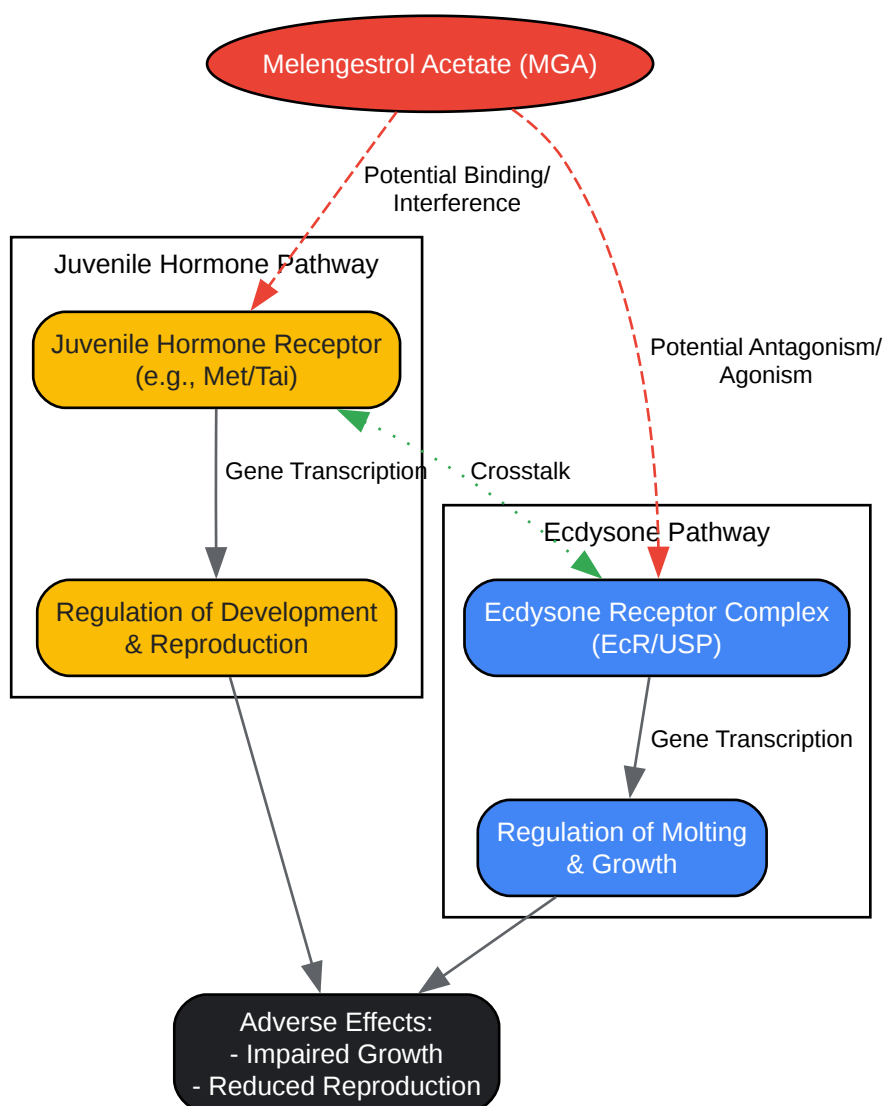


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Caption: General workflow for aquatic invertebrate toxicity testing.

## Putative Signaling Pathway for MGA-Induced Endocrine Disruption in Crustaceans

**Melengestrol** acetate is a synthetic progestin, and its primary mode of action in vertebrates is through the progesterone receptor.[11] In invertebrates, the endocrine system is complex and not fully homologous to that of vertebrates.[12][13][14] In crustaceans, key developmental processes like molting and reproduction are regulated by ecdysteroids (e.g., 20-hydroxyecdysone) and juvenile hormones (e.g., methyl farnesoate).[1][15][16] There is evidence of crosstalk between these signaling pathways.[1] MGA, as an exogenous steroid, may interfere with these native pathways, potentially by binding to hormone receptors or modulating their expression, leading to adverse effects on growth and reproduction.



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